molecular formula C24H20N4O5S B11131562 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131562
M. Wt: 476.5 g/mol
InChI Key: IVPIOAAJZGYLQR-UHFFFAOYSA-N
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Description

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitrophenyl group, and a chromeno-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the nitrophenyl group and the thiadiazole ring. Key reagents and conditions include:

    Chromeno-pyrrole synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Nitrophenyl group introduction: Nitration reactions using nitric acid or other nitrating agents.

    Thiadiazole ring formation: This can be achieved through the reaction of thiosemicarbazide with appropriate aldehydes or ketones under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrophenyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in redox reactions, while the thiadiazole ring could interact with enzymes or receptors. The chromeno-pyrrole system may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their broad-spectrum biological activities.

    Thiazole derivatives: Exhibiting diverse biological activities, including antitumor and cytotoxic effects.

Uniqueness

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N4O5S/c1-12(2)9-18-25-26-24(34-18)27-20(14-5-4-6-15(11-14)28(31)32)19-21(29)16-10-13(3)7-8-17(16)33-22(19)23(27)30/h4-8,10-12,20H,9H2,1-3H3

InChI Key

IVPIOAAJZGYLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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